(+/-)-Bisoprolol-D7 hemifumarate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H66N2O12 |
|---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*1D3,2D3,14D; |
InChI Key |
VMDFASMUILANOL-QNEOGBJYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in Bisoprolol Analogs
Retrosynthetic Analysis for Deuterated Bisoprolol (B1195378) Precursors
A retrosynthetic analysis of (+/-)-Bisoprolol-D7 hemifumarate reveals a convergent synthetic strategy. The primary disconnection is the fumarate salt, leading back to the free base, (+/-)-Bisoprolol-D7. The core structure of bisoprolol can be disconnected at the ether linkage and the secondary amine. This suggests a synthetic route starting from a deuterated isopropylamine (isopropylamine-d7) and a suitably functionalized phenoxy-oxirane intermediate.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (Amine Formation): The secondary amine in (+/-)-Bisoprolol-D7 can be formed through the reaction of a deuterated isopropylamine (isopropyl-d7-amine) with a protected or activated form of the 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-2,3-epoxypropane.
Disconnection 2 (Ether Linkage): The ether linkage can be formed by reacting 4-hydroxybenzyl alcohol with a deuterated 2-isopropoxyethanol derivative, followed by conversion of the benzylic alcohol to a leaving group and subsequent reaction with a protected glycerol derivative.
Deuterium (B1214612) Source: The key to the synthesis is the introduction of deuterium. For (+/-)-Bisoprolol-D7, this would involve the use of deuterated starting materials, such as acetone-d6, which can be used to synthesize the required deuterated isopropyl groups.
Regioselective Deuteration Strategies
The selective introduction of deuterium atoms into the bisoprolol scaffold is a critical aspect of the synthesis of (+/-)-Bisoprolol-D7. Various modern synthetic methods can be employed to achieve regioselective deuteration.
C-H Activation and Exchange Reactions for Deuterium Labeling
Direct C-H activation and subsequent hydrogen isotope exchange (HIE) reactions represent an atom-economical approach to deuterium labeling. Photoredox catalysis, in particular, has emerged as a powerful tool for the deuteration of pharmaceutical compounds. rti.orgresearchgate.netnih.govnih.gov This method can facilitate the selective deuteration of C(sp³)–H bonds, such as those found in the amino alkyl groups of drug molecules, using D₂O as the deuterium source. princeton.edu For bisoprolol, this could potentially be applied to the isopropyl groups, although achieving the desired D7 labeling selectively might require careful catalyst and reaction condition optimization.
Reduction with Deuterated Reagents (e.g., NaBD₄, LiAlD₄)
A common and effective method for introducing deuterium is through the use of deuterated reducing agents. For instance, the reduction of a ketone precursor with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can install a deuterium atom at a specific position. researchgate.net In the context of synthesizing (+/-)-Bisoprolol-D7, a key intermediate could be a ketone that, upon reduction with a deuterated reagent, yields the deuterated secondary alcohol of the propanolamine side chain. Furthermore, deuterated isopropyl groups can be synthesized from acetone-d6 via reductive amination using a deuterated reducing agent.
Photochemical and Biocatalytic Approaches to Deuteration
Photochemical methods, beyond photoredox catalysis, can also be employed for deuteration. researchgate.net Biocatalytic approaches offer a highly selective alternative for introducing deuterium. acs.orgchemrxiv.org Enzymes, such as dehydrogenases, can be used with deuterated cofactors or in a D₂O medium to achieve stereospecific deuteration. researchgate.netdntb.gov.ua For example, a biocatalytic reductive amination could be envisioned for the synthesis of the deuterated isopropylamine moiety. chemrxiv.org The use of thiamine diphosphate (ThDP)-dependent enzymes has also been explored for the deuteration of aldehydes, which could be relevant precursors in the synthesis of the bisoprolol core structure. acs.org
Multi-Step Synthesis of (+/-)-Bisoprolol-D7 Core Structure
The synthesis of the (+/-)-Bisoprolol-D7 core structure is a multi-step process that requires the careful orchestration of reactions to build the molecule and introduce the deuterium labels at the desired positions. A plausible synthetic route is detailed below.
Detailed Reaction Sequences and Key Intermediates
A potential synthetic pathway for this compound is as follows:
Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol: This key intermediate is typically synthesized by reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. mdpi.comgoogle.com
Epoxidation: The phenolic intermediate is then reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether, 2-[[4-(2-isopropoxyethoxy)methyl]phenoxymethyl]oxirane. google.comdshs-koeln.dechemicalbook.com
Synthesis of Isopropyl-d7-amine: The deuterated amine can be prepared from acetone-d6. Reductive amination of acetone-d6 with ammonia and a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN) would yield isopropyl-d7-amine.
Ring-opening of the Epoxide: The final step in the formation of the bisoprolol-D7 free base involves the reaction of the glycidyl ether intermediate with isopropyl-d7-amine. This reaction opens the epoxide ring to form the desired 1-(isopropyl-d7-amino)-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol. mdpi.comdshs-koeln.de
Salt Formation: The resulting (+/-)-Bisoprolol-D7 free base is then treated with fumaric acid to yield this compound. google.com
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| 4-Hydroxybenzyl alcohol | Starting material for the phenoxy ether side chain | |
| 2-Isopropoxyethanol | Reactant to form the ether linkage | |
| Epichlorohydrin | Reagent for the formation of the oxirane ring | |
| Acetone-d6 | Deuterated starting material for the isopropyl-d7-amine | |
| Isopropyl-d7-amine | Deuterated nucleophile for the epoxide ring-opening | |
| (+/-)-Bisoprolol-D7 | The deuterated active pharmaceutical ingredient (free base) | |
| Fumaric Acid | Reagent for the formation of the hemifumarate salt |
Optimization of Deuterium Incorporation Efficiency and Isotopic Purity
The successful synthesis of this compound hinges on the strategic and efficient incorporation of deuterium atoms into the bisoprolol molecule, followed by rigorous assessment of its isotopic purity. Optimization strategies focus on maximizing the deuterium content at the desired positions while minimizing the presence of partially deuterated or non-deuterated isotopologues. nih.gov
Key to achieving high deuterium incorporation is the selection of appropriate deuterated reagents. The synthesis of Bisoprolol-D7, where the seven deuterium atoms are located on the isopropyl group, necessitates the use of a deuterated isopropylamine or a related precursor. caymanchem.com For instance, reacting the appropriate bisoprolol precursor with propan-2-yl-d7-amine would introduce the deuterated moiety. The isotopic enrichment of the starting deuterated reagent is a critical factor, as it directly influences the maximum achievable isotopic purity of the final product. isotope.comnih.gov Commercially available deuterated reagents often come with specified levels of isotopic enrichment, which must be considered. isotope.com
Reaction conditions are meticulously controlled to prevent any H/D exchange reactions that could diminish the isotopic purity. This includes the choice of solvents, temperature, and pH. Non-protic solvents are generally preferred where possible, and reaction times and temperatures are optimized to favor the desired reaction pathway without promoting deuterium loss.
The table below illustrates a hypothetical optimization of a deuteration reaction, showing how changes in reagents and conditions can affect the isotopic distribution of the resulting Bisoprolol-D7.
Table 1: Illustrative Optimization of Deuterium Incorporation for Bisoprolol-D7
| Experiment ID | Deuterated Reagent | Reagent Isotopic Purity (%) | Reaction Solvent | Temperature (°C) | Resulting Isotopic Purity of Bisoprolol-D7 (%) |
|---|---|---|---|---|---|
| 1 | Isopropylamine-d7 | 98.0 | Methanol | 50 | 97.5 |
| 2 | Isopropylamine-d7 | 99.5 | Methanol | 50 | 99.1 |
| 3 | Isopropylamine-d7 | 99.5 | Acetonitrile | 50 | 99.3 |
This iterative process of synthesis, purification, and analysis allows for the refinement of the synthetic methodology to produce (+/-)-Bisoprolol-D7 with the highest possible isotopic purity and incorporation efficiency.
Formation of the Hemifumarate Salt of Deuterated Bisoprolol
Once the deuterated bisoprolol base, (+/-)-1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol, has been synthesized and purified, it is converted to its more stable and crystalline hemifumarate salt. caymanchem.com This salt form is often preferred for pharmaceutical applications due to its improved handling and stability properties. nih.govnih.gov
The formation process involves the reaction of the deuterated bisoprolol free base with fumaric acid in a stoichiometric ratio of 2:1. caymanchem.comgoogle.com The reaction is typically carried out in an organic solvent. The selection of the solvent is critical for controlling the crystallization process and ensuring the formation of a high-purity product.
Salt Formation Conditions and Characterization of Crystalline Forms
The specific conditions for the salt formation are carefully controlled to yield the desired crystalline form of this compound. A common procedure involves dissolving the bisoprolol-d7 base in a suitable solvent, such as acetone or ethyl acetate. google.com A solution of fumaric acid in the same or a compatible solvent is then added.
The process typically involves the following steps:
Dissolution : The (+/-)-Bisoprolol-D7 base is dissolved in a solvent like acetone, often with gentle heating to ensure complete dissolution. google.com
Addition of Acid : A stoichiometric amount of fumaric acid (0.5 equivalents) is added to the solution. google.com
Crystallization : The mixture may be heated to reflux to facilitate the reaction and then slowly cooled to a lower temperature (e.g., 0-5 °C) to induce crystallization of the hemifumarate salt. google.com
Isolation : The resulting crystalline solid is isolated by filtration, washed with a cold solvent to remove any residual impurities, and then dried. google.comindexcopernicus.com
The resulting product is this compound, a white crystalline solid. caymanchem.com Like its non-deuterated counterpart, the deuterated salt can exist in different polymorphic forms. researchgate.netiaea.org Polymorphism refers to the ability of a solid material to exist in more than one crystalline structure. These different forms can have distinct physical properties. For bisoprolol fumarate, two anhydrous polymorphs (Form I and Form II) and a hydrate form have been identified. researchgate.netiaea.org It is expected that this compound would exhibit similar polymorphism.
The characterization of these crystalline forms is essential and is performed using a variety of solid-state analytical techniques:
X-Ray Powder Diffraction (XRPD) : This is a primary technique for identifying the specific crystalline form by its unique diffraction pattern. researchgate.netiaea.org
Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point and to detect phase transitions between different polymorphs. The anhydrous forms, Form I and Form II, of non-deuterated bisoprolol fumarate have distinct melting points, and it is observed that Form II can convert to Form I at higher temperatures. researchgate.netiaea.org
Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature and is used to identify the presence of solvates or hydrates.
Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy can differentiate between polymorphs based on subtle differences in their vibrational spectra, which arise from different intermolecular interactions in the crystal lattice. researchgate.netiaea.org
Dynamic Vapor Sorption (DVS) : DVS is used to study the hygroscopicity of the material and its tendency to form hydrates by measuring the uptake of water vapor. Studies on non-deuterated bisoprolol fumarate show that both anhydrous forms can convert to a hydrate form under high humidity conditions (>80% RH). researchgate.netiaea.org
The table below summarizes the key characteristics of the known polymorphs of bisoprolol fumarate, which are expected to be analogous for the D7-labeled compound.
Table 2: Characteristics of Bisoprolol Fumarate Crystalline Forms
| Crystalline Form | Method of Characterization | Key Findings | Reference |
|---|---|---|---|
| Form I (Anhydrous) | XRPD, DSC, FT-IR | Thermodynamically stable form at higher temperatures. | researchgate.net, iaea.org |
| Form II (Anhydrous) | XRPD, DSC, FT-IR | Metastable form, converts to Form I upon heating. | researchgate.net, iaea.org |
Through meticulous control of the crystallization conditions and comprehensive characterization, the desired polymorphic form of this compound can be reliably produced.
Advanced Analytical Characterization of +/ Bisoprolol D7 Hemifumarate
Confirmation of Deuterium (B1214612) Position and Extent of Labeling
A critical aspect of characterizing a deuterated standard is to confirm that the deuterium labels are in the correct positions on the molecule and to determine the degree of isotopic enrichment. This ensures the mass difference from the unlabeled compound is consistent and that the label is stable.
High-resolution mass spectrometry (HRMS) is a cornerstone technique for evaluating the isotopic enrichment of deuterated compounds. It provides a highly accurate mass measurement, allowing for the differentiation between the deuterated molecule and its lower-isotopologue counterparts. In the case of (+/-)-Bisoprolol-D7 hemifumarate, HRMS is used to measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
The analysis can distinguish the desired D7-labeled compound from any residual unlabeled (D0) bisoprolol (B1195378) and other lower isotopologues (D1-D6) that may be present as isotopic impurities from the synthesis process. nih.gov The relative intensities of these isotopic peaks in the mass spectrum allow for the calculation of the isotopic enrichment, which is a measure of the percentage of the deuterated compound relative to all other isotopic variants. A recent perspective on deuterated active pharmaceutical ingredients (APIs) highlights that it is often more accurate to describe these compounds with a distribution profile rather than a single enrichment value, as lower isotopologues can be an integral part of the API. nih.gov Tandem mass spectrometry (MS/MS) can further confirm the identity by fragmenting the precursor ion and analyzing the resulting product ions, ensuring the deuterium labels are located on a stable part of the molecule. researchgate.net
Table 1: Representative HRMS Data for Isotopic Enrichment of (+/-)-Bisoprolol-D7
| Isotopologue | Theoretical Monoisotopic Mass [M+H]⁺ | Observed m/z | Relative Abundance (%) |
|---|---|---|---|
| Bisoprolol-D0 | 326.2380 | 326.2379 | 0.1 |
| Bisoprolol-D1 | 327.2443 | 327.2441 | 0.3 |
| Bisoprolol-D2 | 328.2505 | 328.2503 | 0.5 |
| Bisoprolol-D3 | 329.2568 | 329.2566 | 1.1 |
| Bisoprolol-D4 | 330.2631 | 330.2629 | 2.5 |
| Bisoprolol-D5 | 331.2693 | 331.2691 | 5.5 |
| Bisoprolol-D6 | 332.2756 | 332.2754 | 15.0 |
| Bisoprolol-D7 | 333.2819 | 333.2817 | 75.0 |
Note: Data are hypothetical and for illustrative purposes only.
While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the exact position of the deuterium atoms within the molecule.
¹H NMR (Proton NMR): In a ¹H NMR spectrum of (+/-)-Bisoprolol-D7, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished in intensity. By comparing the spectrum of the deuterated compound to that of unlabeled bisoprolol, analysts can pinpoint the sites of deuteration.
²H NMR (Deuterium NMR): A ²H NMR experiment directly detects the deuterium nuclei. This spectrum will show signals at the chemical shifts corresponding to the positions where deuterium atoms are located, providing direct and unambiguous evidence of the labeling sites.
Studies on unlabeled bisoprolol have utilized NMR to probe its molecular structure, demonstrating the technique's applicability. researchgate.net For the D7 isotopologue, the combination of these NMR techniques provides definitive confirmation of the deuteration pattern, which is crucial for its function as an internal standard.
Table 2: Illustrative NMR Data for Positional Analysis of (+/-)-Bisoprolol-D7
| Position on Molecule | Unlabeled Bisoprolol ¹H Shift (ppm) | (+/-)-Bisoprolol-D7 ¹H Signal | (+/-)-Bisoprolol-D7 ²H Signal |
|---|---|---|---|
| Isopropyl-CH | ~3.6 | Present | Absent |
| Isopropyl-CH₃ (x2) | ~1.2 | Absent/Reduced | Present |
| Methoxyethyl-O-CH₂ | ~3.5 | Absent/Reduced | Present |
| Methoxyethyl-O-CH₃ | ~3.3 | Absent/Reduced | Present |
Note: Data are hypothetical and for illustrative purposes. The seven deuterium atoms are assumed to be on the two isopropyl methyl groups (3+3=6) and one other specified position. The exact positions would be confirmed by the synthesis route and spectroscopic data.
Purity Determination and Impurity Profiling of Deuterated Standards
Beyond isotopic characterization, ensuring the chemical purity of the deuterated standard is paramount. This involves separating and quantifying the main compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the chemical purity of pharmaceutical compounds, including deuterated standards. researchgate.net These techniques separate the main compound from its impurities based on their differential interactions with a stationary phase (column) and a mobile phase. researchgate.netnih.gov
Numerous HPLC and UPLC methods have been developed and validated for the determination of bisoprolol and its related substances in pharmaceutical dosage forms. researchgate.netpensoft.net These methods typically utilize a reversed-phase C18 or C8 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov Detection is commonly performed using a UV detector. researchgate.net For impurity profiling, UPLC offers advantages of higher resolution and shorter run times, enabling better separation of trace-level impurities. nih.govijper.org The chemical purity of this compound is typically reported as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical Chromatographic Conditions for Purity Analysis of Bisoprolol
| Parameter | HPLC Condition | UPLC Condition |
|---|---|---|
| Column | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) researchgate.net | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) researchgate.net |
| Mobile Phase | Water / Methanol / Acetonitrile (50:30:20, v/v/v) researchgate.net | Gradient elution with buffered aqueous and organic phases mdpi.com |
| Flow Rate | 1.0 mL/min researchgate.net | 0.3 mL/min mdpi.com |
| Detection | UV at 225 nm researchgate.net | UV/PDA at 230 nm nih.gov |
| Column Temp. | 25 °C researchgate.net | 30 °C mdpi.com |
Note: Conditions are examples derived from published methods for bisoprolol and related compounds.
As introduced in the mass spectrometry section, a deuterated compound is not a single entity but rather a distribution of isotopologues. The quantitative analysis of this distribution is a specialized form of impurity analysis. While HPLC/UPLC separates chemical impurities, it generally cannot separate isotopic impurities (isotopologues) as they co-elute. nih.gov
Therefore, HRMS is the definitive technique for this analysis. It quantifies the relative abundance of each isotopologue (D0, D1, D2, etc.) within the material. It is now understood that for deuterated APIs, these lower isotopologues are an intrinsic part of the compound's profile and not necessarily "impurities" in the traditional sense. nih.gov The key is to demonstrate that this isotopic distribution is consistent from batch to batch. This ensures the reliability of the standard, as a consistent average molecular weight is crucial for its use in quantitative applications.
Table 4: Example of a Certificate of Analysis Specification for Isotopic Distribution
| Isotopologue | Specification |
|---|---|
| Unlabeled (D0) | ≤ 0.5% |
| D1 to D5 | ≤ 5% total |
| D6 | ≤ 20% |
| D7 | ≥ 75% |
| Isotopic Purity (D7) | ≥ 98% (D7 / sum of all isotopologues) |
Note: Data are hypothetical and represent typical specifications for a deuterated standard.
Applications in Preclinical Pharmacokinetic and Metabolism Research
Development and Validation of Bioanalytical Methods Using (+/-)-Bisoprolol-D7 as Internal Standard
The development of robust and reliable bioanalytical methods is a cornerstone of preclinical drug development. The use of a stable isotope-labeled internal standard, such as (+/-)-Bisoprolol-D7, is essential for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The development of an LC-MS/MS method for bisoprolol (B1195378) using (+/-)-Bisoprolol-D7 as an internal standard involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. umweltbundesamt.debmuv.deresearchgate.net
The goal of chromatographic separation is to effectively separate the analyte of interest, bisoprolol, from other endogenous components of the biological matrix and from the internal standard. This is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
One validated method utilized a Waters ACQUITY BEH C18 UPLC column (2.1 × 50 mm, 1.7 μm). nih.gov The separation was achieved using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B). The gradient was run from 55% Mobile Phase A to 80% Mobile Phase B over 2 minutes, followed by a 1-minute wash at 95% Mobile Phase B and a 1-minute re-equilibration. nih.gov This rapid gradient allows for a short run time, with both bisoprolol and the internal standard, (+/-)-Bisoprolol-D7, eluting at approximately 1 minute. nih.gov
Table 1: Example of Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Waters ACQUITY BEH C18 UPLC (2.1 × 50 mm, 1.7 μm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Methanol nih.gov |
| Gradient | 55% A to 80% B in 2 min nih.gov |
| Flow Rate | Not specified |
| Column Temperature | Not specified |
| Injection Volume | Not specified |
| Elution Time | ~1 minute nih.gov |
Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection. Electrospray ionization (ESI) in the positive ion mode is a common technique used for the ionization of bisoprolol and its deuterated analog.
Tandem mass spectrometry (MS/MS) is employed to enhance selectivity and sensitivity. This involves the selection of a specific precursor ion for the analyte and its internal standard, followed by fragmentation of these ions in a collision cell and monitoring of specific product ions. This process is known as Multiple Reaction Monitoring (MRM).
For bisoprolol, the MRM transition monitored is typically m/z 326 > 116, with a secondary, qualifier transition of m/z 326 > 98. nih.gov For the internal standard, (+/-)-Bisoprolol-D7, the MRM transition monitored is m/z 333 > 123. nih.gov The selection of these specific transitions ensures that the instrument is detecting only the compounds of interest, minimizing interference from other substances in the sample. umweltbundesamt.debmuv.de
Table 2: Example of Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| Bisoprolol (Quantifier) | 326 | 116 | Positive ESI nih.gov |
| Bisoprolol (Qualifier) | 326 | 98 | Positive ESI nih.gov |
| (+/-)-Bisoprolol-D7 | 333 | 123 | Positive ESI nih.gov |
Method Validation in Biological Matrices (Non-Human Origin)
Once the LC-MS/MS method is developed, it must be rigorously validated to ensure its performance in the intended biological matrix, such as rat or other preclinical species plasma. umweltbundesamt.debmuv.deresearchgate.net Method validation is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (USFDA). nih.govresearchgate.net
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention times of bisoprolol and the internal standard. The absence of significant interfering peaks demonstrates the specificity of the method.
The linearity of the method is determined by analyzing a series of calibration standards at different concentrations. The calibration curve, a plot of the peak area ratio of the analyte to the internal standard versus the nominal concentration, should demonstrate a linear relationship, typically with a correlation coefficient (r²) greater than 0.99. umweltbundesamt.de
Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (RSD). For a method to be considered accurate and precise, the mean accuracy values are typically expected to be within ±15% of the nominal values, and the RSD should not exceed 15%. umweltbundesamt.deresearchgate.net
In one study, quality control samples for bisoprolol in plasma were prepared at concentrations of 34, 1.7, and 0.34 µg/L. nih.gov An additional level at 0.1 µg/L was used to validate the lower limit of quantitation (LLOQ). nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| (+/-)-Bisoprolol-D7 hemifumarate |
| Bisoprolol |
| Methanol |
Stability Studies of Analyte and Internal Standard in Preclinical Samples
Ensuring the stability of both the analyte (bisoprolol) and its deuterated internal standard is paramount for the integrity of preclinical study results. Stability is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.govresearchgate.net
Forced degradation studies are also conducted to understand the degradation pathways of bisoprolol under stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light exposure. researchgate.netindexcopernicus.com These studies help in the development of stability-indicating analytical methods. For instance, studies have shown that bisoprolol fumarate is susceptible to degradation under acidic, basic, and oxidative conditions, and also when exposed to sunlight. indexcopernicus.com One study confirmed the formation of a specific impurity under acidic degradation. researchgate.net Another investigation identified a principal thermal degradation impurity in bisoprolol film-coated tablets, which was found to be a phosphomonoester of bisoprolol, likely arising from an interaction with the excipient calcium hydrogen phosphate. researchgate.net The stability of extemporaneous suspensions of bisoprolol has also been evaluated, with a formulation containing 0.5% w/v xanthan gum demonstrating stability for at least 6 months. nih.gov A commercially available preparation of Bisoprolol-d7 hemifumarate is noted to have a stability of at least four years. caymanchem.com
Matrix Effect and Recovery Assessments
The "matrix effect" is a significant challenge in bioanalysis, where components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. nih.govmedipharmsai.com This can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard like Bisoprolol-D7 is the most effective way to compensate for these matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. medipharmsai.com
Recovery assessments determine the efficiency of the sample extraction process. biotage.com It is crucial to ensure that the extraction method consistently recovers a high percentage of both the analyte and the internal standard from the biological matrix. biotage.com Various techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are employed to clean up the sample and minimize matrix effects. medipharmsai.com The validation of bioanalytical methods for bisoprolol in human plasma typically includes rigorous assessment of linearity, accuracy, precision, recovery, and matrix effect over a specified concentration range. ijbpas.com
In Vitro Metabolism Studies Employing Deuterated Bisoprolol
Deuterated analogs of drugs are invaluable tools in in vitro metabolism studies, providing insights into metabolic stability, the enzymes responsible for metabolism, and the chemical structures of metabolites. medchemexpress.comescholarship.org
Microsomal Stability and Intrinsic Clearance Determination
Microsomal stability assays are a cornerstone of early drug metabolism research. evotec.combioivt.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. evotec.comyoutube.com By incubating a compound with liver microsomes and a necessary cofactor like NADPH, researchers can measure the rate at which the compound is metabolized. bioduro.com
The data from these assays are used to calculate the in vitro intrinsic clearance (CLint), a measure of the metabolic stability of the compound. youtube.combioduro.com This parameter is crucial for predicting the in vivo hepatic clearance of a drug. evotec.com Deuterated standards are essential in these experiments for the accurate quantification of the parent drug over time.
Table 1: Key Parameters in Microsomal Stability Assays
| Parameter | Description | Relevance |
| Half-life (t½) | The time it takes for 50% of the parent compound to be metabolized. | A shorter half-life indicates lower metabolic stability. |
| Intrinsic Clearance (CLint) | The volume of microsomal incubation cleared of the drug per unit time, per milligram of microsomal protein. | Used to predict in vivo hepatic clearance and potential for drug-drug interactions. |
| % Remaining | The percentage of the parent compound remaining at specific time points. | Provides a direct measure of the rate of metabolism. |
Cytochrome P450 Reaction Phenotyping and Contribution Assessment (e.g., CYP3A4, CYP2D6)
Reaction phenotyping studies aim to identify the specific CYP enzymes responsible for a drug's metabolism. nih.gov This is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes. nih.gov
Table 2: Cytochrome P450 Isoforms Involved in Bisoprolol Metabolism
| CYP Isoform | Relative Contribution | Stereoselectivity | Key Findings |
| CYP3A4 | Major | Not stereoselective | A primary pathway for bisoprolol metabolism. drugbank.comnih.govmeded101.comnih.gov |
| CYP2D6 | Minor | Stereoselective (R > S) | Contributes to the stereoselective differences in the pharmacokinetics of bisoprolol enantiomers. drugbank.comnih.gov |
Metabolite Identification and Structural Elucidation Using Deuterium (B1214612) Tracers
The use of deuterium-labeled compounds is a powerful technique for metabolite identification. escholarship.org When a mixture of the deuterated and non-deuterated drug is incubated in a metabolic system, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference introduced by the deuterium atoms. This "isotope signature" makes it significantly easier to distinguish drug-related metabolites from endogenous matrix components.
Once potential metabolites are identified using the deuterium-tracing approach, their structures can be elucidated using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Bisoprolol is metabolized to pharmacologically inactive metabolites, which are then excreted by the kidneys. nih.gov The primary metabolic transformations involve oxidation of the parent molecule. drugbank.com The small pharmacokinetic differences observed between the (S)-(-) and (R)-(+)-enantiomers of bisoprolol are attributed to the stereoselectivity in metabolic clearance by CYP2D6 and in renal tubular secretion. drugbank.comnih.gov
The application of deuterated tracers, such as this compound, is instrumental in delineating these metabolic pathways with high confidence, contributing to a comprehensive understanding of the drug's disposition. escholarship.orgnih.gov
Differentiation of Endogenous vs. Drug-Related Metabolites
In the context of xenobiotic compounds like bisoprolol, there are no naturally occurring (endogenous) equivalents in biological systems. The analytical challenge lies in accurately quantifying the administered drug and its metabolites within a complex biological matrix. The use of a stable isotope-labeled (SIL) internal standard such as this compound is considered the gold standard for this purpose. scispace.comnih.gov
During LC-MS/MS analysis, the mass spectrometer is set to detect both the non-labeled bisoprolol (the analyte) and the deuterated (+/-)-Bisoprolol-D7 (the internal standard). Although they have nearly identical chemical properties and chromatographic retention times, they are easily distinguished by their mass difference. acanthusresearch.comchromforum.org This allows the D7-labeled standard to serve as a robust reference, compensating for potential variations in sample extraction, recovery, and instrument response. nih.govnih.govwaters.com By measuring the ratio of the analyte's response to the internal standard's response, researchers can achieve highly accurate and precise quantification of the drug and its metabolites, effectively distinguishing them from background noise and matrix interferences.
Preclinical Pharmacokinetic Investigations in Animal Models
Preclinical pharmacokinetic studies in animal models are fundamental to understanding how a new drug candidate is absorbed, distributed, metabolized, and excreted (ADME). These investigations in species such as rats, dogs, and monkeys provide essential data for predicting human pharmacokinetics and establishing a compound's potential for further development. nih.gov The accuracy of such studies hinges on the precise measurement of drug concentrations in biological fluids and tissues over time. This compound is instrumental in this process, serving as the ideal internal standard for the quantitative bioanalysis of bisoprolol in these preclinical models. caymanchem.com
Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME)
The characterization of bisoprolol's ADME profile in various animal species has been thoroughly investigated, with quantitative data underpinned by analytical methods utilizing SIL internal standards.
Absorption: Studies show that bisoprolol is well-absorbed in preclinical species, including Wistar rats, beagle dogs, and Cynomolgus monkeys. nih.gov Following oral administration, the bioavailability varies significantly between species, indicating differences in first-pass metabolism. nih.govavma.org
Distribution: Bisoprolol distributes rapidly into tissues. Following intravenous administration in rats, high concentrations are found in the lungs, kidneys, liver, and other well-perfused organs. nih.gov It has a relatively large volume of distribution and low plasma protein binding of approximately 30%, suggesting extensive tissue uptake. nih.gov Penetration of the blood-brain barrier is minimal. nih.gov
Metabolism: The primary metabolic pathways for bisoprolol involve O-dealkylation and subsequent oxidation to form inactive carboxylic acid metabolites. nih.gov The extent of metabolism varies by species. In humans and dogs, a significant portion of the dose (50-60% and 30-40%, respectively) is excreted as the unchanged parent drug, whereas in rats and monkeys, metabolism is more extensive, with only about 10% of the dose excreted unchanged. nih.gov
Excretion: Elimination of bisoprolol and its metabolites occurs through both renal and hepatic pathways. nih.gov In rats, dogs, and monkeys, 70-90% of a radiolabeled dose is recovered in the urine, with fecal excretion being a minor route. nih.gov
Determination of Bioavailability and Clearance Parameters
The precise quantification enabled by this compound allows for the reliable calculation of key pharmacokinetic parameters that describe the drug's behavior in the body. These parameters are crucial for comparing the drug's disposition across species and for predicting its behavior in humans. Studies in various animal models have established these critical values for bisoprolol.
For example, a study in beagle dogs demonstrated high oral bioavailability (91.4%) and low total body clearance (0.42 L/h/kg), indicating minimal first-pass metabolism in this species. avma.orgresearchgate.net In contrast, studies in rats show a much lower oral bioavailability of approximately 10%, suggesting extensive first-pass metabolism, and a plasma half-life of about one hour. nih.gov Cynomolgus monkeys exhibit intermediate bioavailability (40-50%) and a plasma half-life of around three hours. nih.gov
| Parameter | Rat | Beagle Dog | Cynomolgus Monkey |
|---|---|---|---|
| Oral Bioavailability (%) | ~10% nih.gov | ~91% avma.orgresearchgate.net | 40-50% nih.gov |
| Plasma Half-life (t½) | ~1 hour nih.gov | ~5 hours nih.gov | ~3 hours nih.gov |
| Total Body Clearance | 50.7 mL/min/kg nih.gov | 0.42 L/h/kg avma.orgresearchgate.net | Data Not Available |
| Unchanged Drug in Urine (%) | ~10% nih.gov | 30-40% nih.gov | ~10% nih.gov |
Pharmacokinetic Modeling and Simulation Based on Preclinical Data
The high-quality concentration-time data generated from preclinical animal studies form the essential foundation for pharmacokinetic (PK) modeling and simulation. researchgate.netnih.gov These models use mathematical equations to describe and predict the ADME processes of a drug. Physiologically based pharmacokinetic (PBPK) modeling, in particular, integrates drug-specific data (like permeability and protein binding) with system-specific physiological data from preclinical species to simulate the drug's disposition in various organs and tissues. nih.govresearchgate.net
The precise preclinical data, obtained using SIL standards like this compound, are critical inputs for building and validating these models. researchgate.net A validated PBPK model for bisoprolol can be used to:
Simulate plasma concentration profiles after various dosing scenarios. nih.gov
Predict the impact of organ impairment (e.g., renal failure) on drug clearance. nih.govnih.gov
Explore potential drug-drug interactions.
Scale pharmacokinetic parameters from animals to humans to predict human PK profiles, which is a crucial step in drug development. researchgate.netresearchgate.net
Ultimately, the use of this compound in preclinical studies provides the robust, quantitative data necessary to build predictive models that enhance the understanding of a drug's behavior and support its clinical development.
Investigation of Isotope Effects and Their Impact on Bisoprolol Research
Kinetic Isotope Effects (KIE) in Enzymatic Biotransformations
The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. wikipedia.orglibretexts.org This effect is particularly relevant in drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often a rate-limiting step. nih.govnih.gov The substitution of hydrogen with deuterium (B1214612) to form a stronger carbon-deuterium (C-D) bond can slow down this cleavage, a principle that has been harnessed to enhance the metabolic stability of various drugs. deutramed.com
Theoretical Considerations of Primary and Secondary KIEs
Kinetic isotope effects are categorized as either primary or secondary.
Primary Kinetic Isotope Effects (PKIEs): These are observed when the isotopically labeled atom is directly involved in bond breaking or formation during the rate-determining step of a reaction. wikipedia.orggoogle.com For deuterated compounds like Bisoprolol-D7, a significant primary KIE would indicate that the cleavage of a C-D bond is a key factor in its metabolic rate. nih.gov The magnitude of the PKIE, often expressed as the ratio of the reaction rates (kH/kD), provides insight into the transition state of the reaction. libretexts.orggoogle.com
Secondary Kinetic Isotope Effects (SKIEs): These effects arise when the isotopic substitution is at a position remote from the site of bond cleavage. wikipedia.orggoogle.com SKIEs are typically smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They are often attributed to changes in hybridization or hyperconjugation at the transition state. princeton.edu For instance, a change from sp3 to sp2 hybridization at a carbon adjacent to the reaction center can lead to a normal secondary KIE. princeton.edu
Experimental Design for Quantifying KIEs in Bisoprolol (B1195378) Metabolism (in vitro)
To quantify the kinetic isotope effects in the metabolism of bisoprolol, an in vitro experimental setup is essential. This typically involves the following steps:
Incubation with Metabolic Systems: Unlabeled bisoprolol and (+/-)-Bisoprolol-D7 hemifumarate are incubated separately with a source of metabolic enzymes, such as human liver microsomes or recombinant cytochrome P450 (CYP) enzymes known to metabolize bisoprolol (primarily CYP2D6 and CYP3A4). nih.gov
Time-Course Analysis: Samples are taken at various time points to measure the disappearance of the parent compound and the formation of metabolites.
Quantification by LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for accurately quantifying the concentrations of the parent drug and its metabolites due to its high sensitivity and specificity.
Calculation of Kinetic Parameters: The rates of metabolism (k) for both the unlabeled and deuterated bisoprolol are determined. The KIE is then calculated as the ratio k_unlabeled / k_deuterated.
Table 1: Illustrative Experimental Design for KIE Determination of Bisoprolol Metabolism
| Parameter | Description |
| Test Compounds | Unlabeled Bisoprolol, this compound |
| Metabolic System | Human Liver Microsomes (HLMs) or specific recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) |
| Cofactors | NADPH-regenerating system |
| Incubation Time | 0, 5, 15, 30, 60 minutes |
| Analysis Method | LC-MS/MS |
| Data Analysis | Calculation of metabolic rates (k) and the KIE (kH/kD) |
Potential Influence of Deuteration on Receptor-Ligand Interactions (In Vitro/Non-Clinical)
While the primary impact of deuteration is on metabolism, it is also crucial to assess any potential effects on the drug's interaction with its target receptor.
Comparative Binding Affinity Studies with Unlabeled Bisoprolol
To ensure that the therapeutic efficacy of bisoprolol is not compromised by deuteration, comparative binding affinity studies are conducted. These in vitro assays measure the strength of the interaction between the drug (ligand) and its receptor.
Bisoprolol is a selective antagonist of the β1-adrenergic receptor. caymanchem.comnih.gov Studies have shown its high affinity for β1-receptors in heart tissue and lower affinity for β2-receptors in the lung. nih.gov A comparative study would involve determining the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of both unlabeled bisoprolol and this compound to the β1-adrenergic receptor. nih.govnih.gov This is typically done using radioligand binding assays with membranes prepared from tissues rich in the target receptor. Any significant difference in binding affinity could suggest that deuteration alters the way the drug interacts with its target. However, since deuteration is a subtle structural modification, significant changes in receptor binding are generally not expected. wikipedia.org
Table 2: Hypothetical Comparative Binding Affinity Data
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Unlabeled Bisoprolol | β1-adrenergic receptor | ~25 |
| This compound | β1-adrenergic receptor | To be determined |
Deuterium Label Stability and Exchange Phenomena in Biological Systems
A critical consideration for any deuterated drug is the stability of the deuterium labels. The C-D bonds must be stable enough to remain intact until the desired metabolic alteration has occurred. Back-exchange of deuterium for protium (B1232500) (hydrogen) from the biological environment can negate the intended therapeutic advantage.
The stability of the deuterium label in this compound would need to be assessed in relevant biological matrices, such as plasma and liver microsome incubations. This is typically achieved by monitoring the isotopic purity of the drug over time using mass spectrometry. The design of the deuterated molecule is crucial; placing deuterium atoms on metabolically vulnerable but chemically stable positions minimizes the risk of exchange.
Emerging Research Directions and Methodological Advancements
Integration of Deuterated Analogs in Advanced Systems Pharmacology Studies
Systems pharmacology represents a holistic approach to understanding how drugs affect complex biological systems. In this context, deuterated analogs like (+/-)-Bisoprolol-D7 hemifumarate are invaluable. The substitution of hydrogen with deuterium (B1214612) atoms creates a molecule that is chemically similar to the parent drug but physically distinguishable by mass spectrometry. This subtle yet significant modification allows researchers to trace the Absorption, Distribution, Metabolism, and Excretion (ADME) of the drug with high precision.
The key to this application lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at deuterated positions. nih.gov This altered pharmacokinetic profile enables researchers to:
Map Metabolic Pathways: By comparing the metabolic fate of the deuterated versus non-deuterated compound, scientists can pinpoint sites of metabolic activity and identify key metabolites.
Enhance Bioavailability: Strategic deuteration can slow down metabolic breakdown, potentially increasing the drug's half-life and bioavailability. nih.gov
Model Drug Behavior: In complex systems pharmacology models, precise data from SIL compounds helps to build more accurate simulations of a drug's behavior in vivo, predicting its interactions and effects on a systemic level.
High-Throughput Screening Methodologies Utilizing Deuterated Standards
High-throughput screening (HTS) is a cornerstone of modern drug discovery, involving the rapid assessment of thousands of chemical compounds. The accuracy and reliability of these screenings are paramount. Deuterated compounds such as this compound serve as ideal internal standards in analytical techniques that underpin HTS, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comresearchgate.net
The use of a deuterated internal standard is critical for several reasons:
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the target analyte in a mass spectrometer, either suppressing or enhancing the signal. researchgate.net Because a deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal. researchgate.net
Improved Precision and Accuracy: By co-eluting with the non-labeled analyte, the deuterated standard compensates for variations during sample preparation, extraction, and injection, minimizing analytical imprecision. texilajournal.comchromforum.org Studies have shown that assays using a stable isotope-labeled internal standard exhibit consistently lower imprecision compared to those using a non-isotopic standard. researchgate.net
Automation and Robustness: In automated HTS workflows, such as those using robotic solid-phase extraction (SPE), deuterated standards ensure the robustness and reliability of the quantitative data across large batches of samples. mdpi.com
| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard |
| Accuracy | Susceptible to matrix effects (ion suppression/enhancement) | High; compensates for matrix effects |
| Precision | Prone to variability from sample preparation and instrument drift | High; corrects for procedural variability |
| Reliability | Lower, especially in complex biological samples | Higher, leading to more robust and reproducible results |
| HTS Suitability | Less suitable for large, automated screens | Ideal for ensuring data quality in high-throughput environments |
Applications in Quantitative Proteomics and Metabolomics for Drug Disposition Studies
In drug disposition studies, this compound is used as an internal standard to achieve absolute quantification of the parent drug and its metabolites within a complex biological sample. isotope.com This allows researchers to:
Profile Pharmacokinetics: Accurately measure the concentration of the drug in various tissues and fluids over time.
Characterize Drug Metabolism: Identify and quantify metabolites, providing a complete picture of the biotransformation process.
Assess System-Wide Impact: Correlate the drug's presence with changes in the proteome and metabolome. For example, researchers can determine how Bisoprolol (B1195378) affects specific biochemical pathways by measuring fluctuations in related proteins and metabolites. isotope.com
Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the comparative analysis of protein abundance between different experimental states (e.g., treated vs. untreated cells), providing a relative quantification. youtube.com The addition of a deuterated drug standard like Bisoprolol-D7 allows for the anchoring of this relative data to an absolute scale for the drug itself, integrating pharmacokinetic and pharmacodynamic information.
Future Perspectives on the Role of Stable Isotope Labeling in De Novo Drug Design and Development
The application of deuterium in drug development is undergoing a significant evolution. Initially, the primary strategy was the "deuterium switch," where an existing, approved drug was deuterated to create a new chemical entity with an improved pharmacokinetic profile. nih.govnih.gov The first deuterated drug approved by the FDA, deutetrabenazine, was a result of this approach and demonstrated a superior pharmacokinetic profile compared to its non-deuterated predecessor. nih.gov
However, the future lies in integrating deuteration into the de novo drug design process from the very beginning. nih.govuniupo.it Medicinal chemists are no longer just modifying existing drugs but are strategically placing deuterium at metabolically vulnerable positions on novel molecules to fine-tune their properties. nih.gov This forward-thinking approach offers several potential advantages:
Optimized Pharmacokinetics: Deuteration can be used to slow metabolism at specific "soft spots," enhancing a drug's half-life and potentially reducing the required dose and dosing frequency. nih.gov
Novel Chemical Entities: This strategy creates new, patentable molecules with potentially superior therapeutic profiles. The approval of deucravacitinib in 2022 marked a milestone as the first de novo deuterated drug to receive FDA approval, signaling a shift in the industry. nih.govnih.gov
The strategic use of stable isotope labeling, exemplified by research tools like this compound, is not only refining our understanding of existing drugs but is also becoming an integral component in the design of the next generation of safer and more effective medicines. researchgate.netresearchgate.net
Q & A
Q. How to troubleshoot unexpected pharmacokinetic parameters in Bisoprolol-D7 hemifumarate studies?
- Methodological Answer :
- Purity Recheck : Verify isotopic purity via HRMS and NMR to rule out degradation.
- Protein Binding Assays : Measure plasma protein binding (e.g., equilibrium dialysis) to assess free fraction discrepancies.
- Cross-Species Validation : Repeat assays in alternate models (e.g., cynomolgus monkeys) to confirm human-derived anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
